molecular formula C22H24ClN3O3 B2381234 4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol CAS No. 899983-75-6

4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol

Cat. No. B2381234
CAS RN: 899983-75-6
M. Wt: 413.9
InChI Key: RPCSFYKPHOSCBI-UHFFFAOYSA-N
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Description

This compound, also known by its IUPAC name 4- (9-chloro-1’-methylspiro [1,10 b -dihydropyrazolo [1,5-c] [1,3]benzoxazine-5,4’-piperidine]-2-yl)phenol, has a molecular formula of C21H22ClN3O2 . It is a complex organic molecule that contains a spirocyclic structure, which is a type of cyclic system in which two rings share a single atom .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, featuring a spirocyclic structure, a phenol group, and a chloro-substituted aromatic ring . The exact 3D conformation can be determined using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 383.9 g/mol . It has one hydrogen bond donor and five hydrogen bond acceptors . Its exact mass and monoisotopic mass are both 383.1400546 g/mol . The topological polar surface area is 48.3 Ų . It has a heavy atom count of 27 .

Scientific Research Applications

Receptor Interaction and Selectivity

Compounds resembling "4-(9-Chloro-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-2-methoxyphenol" have been explored for their high affinity and selectivity towards σ-receptors. σ-Receptors are involved in several biological processes and have been implicated in the pathophysiology of diseases like schizophrenia and depression. Maier and Wünsch (2002) detailed the synthesis and evaluation of novel spiropiperidines, demonstrating their significant σ1-receptor affinity, which highlights their potential for therapeutic application in central nervous system disorders Maier & Wünsch, 2002.

Therapeutic Potential

The research also extends to the therapeutic potential of these compounds, including their role as inhibitors for targets like c-Met/ALK, which are critical in cancer progression. Jingrong Li et al. (2013) identified a compound as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor, showcasing pharmacodynamics effect by inhibiting c-Met phosphorylation in vivo and significant tumor growth inhibitions in human gastric carcinoma xenograft models Li et al., 2013.

Antimicrobial and Anti-Inflammatory Activity

Additionally, compounds with this structural motif have been evaluated for their antimicrobial and anti-inflammatory properties. For example, Mandzyuk et al. (2020) synthesized spiro derivatives of 1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazines and investigated their antimicrobial, anti-inflammatory, and antioxidant activities, finding compounds with high antimicrobial activity against S. aureus, as well as compounds with anti-inflammatory effects superior to the reference drug diclofenac Mandzyuk et al., 2020.

Future Directions

The future directions for research on this compound are not specified in the literature . Given its complex structure, it could be of interest in the fields of organic synthesis and medicinal chemistry.

properties

IUPAC Name

4-(9-chloro-1'-methylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3/c1-25-9-7-22(8-10-25)26-18(16-12-15(23)4-6-20(16)29-22)13-17(24-26)14-3-5-19(27)21(11-14)28-2/h3-6,11-12,18,27H,7-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCSFYKPHOSCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N3C(CC(=N3)C4=CC(=C(C=C4)O)OC)C5=C(O2)C=CC(=C5)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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